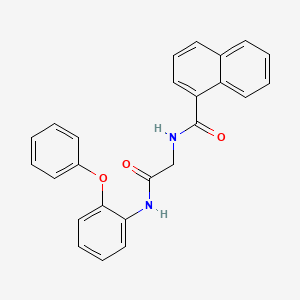

N-(2-Oxo-2-(2-phenoxyphenylamino)ethyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Oxo-2-(2-phenoxyphenylamino)ethyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a phenoxyphenylamino group, and an ethyl group attached to a carbonyl group . These functional groups suggest that this compound could have interesting chemical and physical properties, and potentially useful biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthamide group, the introduction of the phenoxyphenylamino group, and the attachment of these groups via an ethyl linker . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the naphthamide and phenoxyphenylamino groups) could contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur . The compound’s reactivity could be influenced by factors such as the presence of the carbonyl group, which is often involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure . For example, the presence of aromatic rings could contribute to its stability, while the carbonyl group could influence its polarity .Scientific Research Applications

Photo-induced Ring-Opening Reactions

Naphthamide derivatives, such as N-(2-chloroethyl)-2-naphthamide and N-(2-bromoethyl)-2-naphthamide, can be generated through photo-induced ring-opening reactions of naphthoyl aziridine in halogenated hydrocarbons. This process highlights the potential of naphthamide compounds in photochemical applications (Nishimoto, Izukawa, & Kagiya, 1982).

Synthesis and Structure of Isomeric Enaminones

Enaminones derived from reactions involving naphthylamine demonstrate the versatility of naphthamide structures in synthesizing complex organic compounds. These structures, obtained through interactions with various reagents, exhibit diverse tautomeric forms and are characterized by strong intramolecular hydrogen bonds (Brbot-Šaranović, Pavlović, Vrdoljak, & Cindrić, 2001).

Carboxylation with Metal Alkyl Carbonates

Naphthamide structures can be synthesized through the carboxylation of hydroxyarens using alkali metal salts. This method represents an efficient way to produce compounds with various biological activities, including antibacterial properties (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Fluorescence Spectral Studies with Bovine Serum Albumin

Fluorescence studies involving compounds similar to N-(2-Oxo-2-(2-phenoxyphenylamino)ethyl)-1-naphthamide have been conducted to understand their interaction with proteins like Bovine Serum Albumin. These studies are crucial for understanding the bioactivity and potential therapeutic applications of naphthamide compounds (Ghosh, Rathi, & Arora, 2016).

Hepatic Microsomal Metabolism

Research on similar naphthylamine compounds, like N-phenyl-2-naphthylamine, provides insights into the hepatic microsomal metabolism of naphthamide derivatives. This understanding is crucial for assessing the potential toxicity and metabolic pathways of these compounds in biological systems (Anderson, Mitchum, & Beland, 1982).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-oxo-2-(2-phenoxyanilino)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c28-24(17-26-25(29)21-14-8-10-18-9-4-5-13-20(18)21)27-22-15-6-7-16-23(22)30-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPRLRLXDBSLET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxo-2-(2-phenoxyphenylamino)ethyl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-methoxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2380382.png)

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)